5-(Aminomethyl)-2-nitrophenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-(aminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4,8H2 |
InChI Key |
KXCZNTQCGWRQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aminomethyl 2 Nitrophenol and Precursors
Established Synthetic Routes and Mechanistic Investigations
Traditional synthetic pathways to 5-(aminomethyl)-2-nitrophenol and its precursors rely on well-documented organic reactions. These methods have been foundational in providing access to this compound, and their mechanisms have been the subject of detailed study.
Pathways Involving Reductive Amination or Nitro Group Reduction
A common strategy for synthesizing aminophenol derivatives involves the reduction of a nitro group to an amine. This transformation is a cornerstone of aromatic chemistry.
One approach involves the reduction of a pre-existing nitro-substituted compound. For instance, 2-amino-5-(aminomethyl)phenol (B1612312) derivatives can be synthesized by the reduction of the corresponding 2-nitro-5-aminomethyl-phenol derivative. google.com This reduction can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like 10% palladium on carbon. google.com The yield for this type of reduction can range from 35% to 60%. google.comgoogle.com
Another pathway involves the reductive amination of an aldehyde. libretexts.org This two-step process first involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this second step include sodium cyanoborohydride (NaBH3CN), which can selectively reduce imines. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more reliable alternative. masterorganicchemistry.com For example, 5-(Aminomethyl)-2-furanmethanol has been synthesized via the direct reductive amination of 5-hydroxymethylfurfural (B1680220) with aqueous ammonia (B1221849) over a Ni/SBA-15 catalyst. researchgate.net
The reduction of nitro groups to amines is a well-established transformation in organic synthesis and can be accomplished using various reagents. masterorganicchemistry.comwikipedia.org These include catalytic hydrogenation over metals like platinum, palladium, or nickel, or using metals such as iron, tin, or zinc in acidic conditions. masterorganicchemistry.com For instance, 2-amino-5-chlorophenol (B1209517) can be synthesized by the reduction of 2-chloro-5-nitrophenol (B15424) using zinc powder in the presence of hydrochloric acid. nih.gov
Table 1: Comparison of Reductive Methods
| Method | Starting Material | Reagents | Product | Key Features | Reference |
| Nitro Group Reduction | 2-Nitro-5-aminomethyl-phenol derivative | Hydrazine hydrate, 10% Pd/C | 2-Amino-5-(aminomethyl)phenol derivative | Yields of 35-60% | google.comgoogle.com |
| Reductive Amination | Aldehyde/Ketone and Amine | NaBH3CN | Amine | Avoids multiple alkylations | libretexts.orgmasterorganicchemistry.com |
| Nitro Group Reduction | 2-Chloro-5-nitrophenol | Zinc powder, HCl | 2-Amino-5-chlorophenol | Chemoselective reduction | nih.gov |
Mannich-Type Reactions and Aminomethylation Strategies on Phenolic Substrates
The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. organic-chemistry.orgsci-hub.se This multi-component reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. organic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile in an attack by the nucleophilic phenol (B47542).
The synthesis of aminomethylphenols can be achieved through the Mannich reaction. ias.ac.in For example, the reaction of a phenol with formaldehyde (B43269) and an amine can yield the corresponding aminomethylphenol. However, the choice of amine is crucial; secondary amines often provide better yields than primary amines due to their higher nucleophilicity. The pH of the reaction is also a critical parameter, with a pH of 8-9 often being optimal.
In the context of this compound, a potential route could involve the aminomethylation of 2-nitrophenol (B165410). However, the directing effects of the hydroxyl and nitro groups on the aromatic ring must be considered. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. This would likely favor substitution at the positions ortho and para to the hydroxyl group.
A study on the aminomethylation of m-tert-butylphenol with various secondary amines and formalin in ethanol (B145695) at 70-80°C for 2 hours resulted in high yields of the corresponding 2-aminomethyl-5-tert-butylphenols. kyushu-u.ac.jp This indicates the feasibility of introducing an aminomethyl group ortho to the hydroxyl group in a substituted phenol.
Table 2: Mannich Reaction Parameters for Phenol Aminomethylation
| Parameter | Condition | Effect on Reaction | Reference |
| Amine Type | Secondary amines (e.g., piperidine) are often more effective than primary amines. | Higher nucleophilicity of secondary amines leads to better yields. | |
| pH | Optimal range is typically 8-9. | Controls the formation of the iminium ion and the nucleophilicity of the phenol. | |
| Temperature | Typically 60-80°C. | Influences the reaction rate. | kyushu-u.ac.jp |
| Solvent | Ethanol is a common solvent. | Affects the solubility of reactants and the reaction pathway. | kyushu-u.ac.jp |
Nitration of Substituted Phenols and Directed Synthesis
The synthesis of nitrophenols is commonly achieved through the electrophilic nitration of a phenol. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of this compound, a key step would be the nitration of a precursor phenol.
One possible precursor is 3-(aminomethyl)phenol. However, direct nitration of this compound would likely lead to a mixture of isomers due to the ortho-, para-directing effects of both the hydroxyl and aminomethyl groups. To achieve the desired 2-nitro isomer, a directed synthesis approach is often necessary.
A general method for preparing o-aminophenol derivatives involves a two-step sequence of aromatic nitration followed by the reduction of the nitro group. nih.gov The nitration of phenols can be carried out using nitric acid at room temperature. nih.gov
A process for preparing 5-methyl-2-nitrophenol (B1361083) involves the sulfonation of tri-m-cresyl phosphate, followed by nitration and hydrolysis. google.comgoogle.com The nitration step is typically carried out at a low temperature (-15°C to 20°C) using a nitrating agent such as a mixture of nitric acid and sulfuric acid. google.comgoogle.com This multi-step process allows for the controlled introduction of the nitro group at the desired position.
Development of Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. This includes the synthesis of this compound and its precursors.
Green Chemistry Principles and Catalytic Methodologies in Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sciepublish.com In the context of nitrophenol synthesis and reduction, this often involves the use of catalysts to improve efficiency and reduce waste.
The reduction of nitrophenols is a key reaction in the synthesis of aminophenols and has been a focus of green chemistry research. The use of metallic nanoparticles as catalysts for the reduction of nitrophenols has shown great promise. researchgate.netacs.org For example, a ruthenium-palladium-based nanonet assembly has demonstrated high catalytic activity for the reduction of 4-nitrophenol (B140041) at ambient temperature. acs.orgacs.org Similarly, gold nanoparticles have been shown to be effective catalysts for the reduction of 4-nitrophenol. sciepublish.com
The synthesis of these catalysts is also being approached with green chemistry principles in mind. For example, a polyol technique has been used to produce ruthenium nanochains on an octahedral palladium hybrid nanonet assembly using polyvinylpyrrolidone (B124986) as a stabilizing agent and 1,2-propanediol as a reducing solvent. acs.orgacs.org
Optimization of Reaction Conditions and Process Design
Optimizing reaction conditions is crucial for improving the efficiency, yield, and sustainability of a chemical process. This can involve adjusting parameters such as temperature, reaction time, and catalyst loading. acs.org
For instance, in a study on a palladium-catalyzed C-H activation methodology, the optimal reaction conditions were found to be a 28-minute residence time, a reactor temperature of 127°C, and a 5 mol % catalyst loading, which resulted in an 84.9% yield. acs.org In another example, the optimization of a Suzuki coupling reaction found that using specific catalysts and solvents could significantly improve the yield. acs.org
Furthermore, the choice of raw materials can contribute to a more sustainable process. The use of renewable biomass as a starting material is an attractive option. For example, activated carbon, which can be used as a catalyst support or adsorbent, has been sustainably produced from wild thornbush. nih.gov
Solid-Phase Synthesis and Flow Chemistry Techniques in Related Systems
The principles of solid-phase synthesis and flow chemistry are increasingly applied to the production of substituted nitrophenols and related structures, offering enhanced control and efficiency over traditional batch methods.
Solid-Phase Synthesis in Related Systems
In solid-phase synthesis, molecules are covalently bound to an insoluble polymer support while reagents are passed over them in solution. This simplifies purification, as excess reagents and byproducts are washed away. While direct solid-phase synthesis of this compound is not widely documented, related structures are frequently employed in this methodology, particularly in peptide and steroid chemistry.
Phenolic compounds are often attached to solid supports using linkers like the 4-alkoxybenzyl derivatives found in Wang resin or via o-nitrobenzyl photolabile linkers. acs.org For instance, tyrosine residues, which are phenolic, can be protected as o-nitrobenzyl ethers for attachment to a solid support. acs.org Furthermore, nitrophenol-derived activating agents, such as p-nitrophenyl chloroformate, are used to create activated carbonates on resin-bound amino alcohols. nih.gov This reaction is often visually monitored by the release of yellow p-nitrophenolate, indicating the formation of the desired carbamate (B1207046) linkage on the solid support. nih.govfrontiersin.org These examples highlight the utility of nitrophenol moieties in facilitating solid-phase reactions, even if the target molecule itself is not the final product cleaved from the resin.
Flow Chemistry Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety for hazardous reactions like nitration, and simplified scale-up. researchgate.netunimi.it
The synthesis of substituted nitrophenols is well-suited to flow chemistry. For example, a three-step continuous flow process has been developed for the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, an intermediate for the drug Linzagolix. researchgate.net The nitration step, in particular, benefits from the microreactor's superior heat and mass transfer, allowing for a high yield of 97% with a residence time of only 30 seconds at 60 °C. researchgate.net This contrasts sharply with batch processes, which often suffer from poor yields and the formation of polymeric byproducts due to exothermic, autocatalytic reactions. unimi.it
Similarly, the hydrogenation of nitroarenes to the corresponding anilines or arylhydroxylamines—a key transformation for precursors of the target compound—has been successfully implemented in flow systems. researchgate.net Catalytic flow reactors using catalysts like Palladium on carbon (Pd/C) or Copper-Aluminum (Cu-Al) mixed oxides enable efficient and selective reduction of the nitro group under controlled temperature and pressure. researchgate.netbeilstein-journals.org
Table 1: Examples of Flow Chemistry in the Synthesis of Related Nitrophenol Derivatives
| Reaction | Substrate | Key Reagents/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Nitration | 4-Fluoro-2-methoxyphenol | Nitric Acid / Sulfuric Acid | 60 °C, 30 s residence time | 4-Fluoro-2-methoxy-5-nitrophenol | 97% | researchgate.net |
| Hydrogenation | p-Nitrophenol | Pd-Ag/porous glass tube | 30 °C, Formic Acid | p-Aminophenol | >99% Conversion | beilstein-journals.org |
| Hydrogenation | Dinitrobenzenes | Cu-Al mixed oxide | Flow reactor | Diaminobenzenes | High | researchgate.net |
Functional Group Interconversions and Protective Group Strategies for Complex Derivatives
The synthesis of complex molecules like this compound hinges on the precise manipulation of its functional groups. This requires careful planning of functional group interconversions (FGIs) and the strategic use of protecting groups to ensure chemoselectivity.
Functional Group Interconversions
FGIs are fundamental steps that transform one functional group into another. For derivatives of the target compound, key interconversions include:
Reduction of the Nitro Group: The nitro group is a versatile precursor to other functionalities. Its reduction can yield a primary amine (–NH₂) via catalytic hydrogenation (e.g., using H₂, Pd/C) or other reducing agents. researchgate.net This transformation is critical for synthesizing aminophenol derivatives from nitrophenol precursors.
Modification of the Aminomethyl Group: The aminomethyl group can be synthesized from a corresponding carboxylic acid or nitrile. For example, a carboxyl group can be converted to an amide and then reduced to the aminomethyl group.
Ring Transformation: In some advanced strategies, a highly functionalized nitrophenol ring itself can be constructed through the ring transformation of a different heterocyclic system. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with 1,3-dicarbonyl compounds to form functionalized 4-nitrophenols. researchgate.netmdpi.com
Protective Group Strategies
With multiple reactive sites (hydroxyl, primary amine, and the aromatic ring activated by the nitro group), an orthogonal protecting group strategy is essential. organic-chemistry.org This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and reaction at specific sites. organic-chemistry.orgpeptide.com
Amine Protection: The primary amine of the aminomethyl group is nucleophilic and readily reacts. It is commonly protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is widely used; it is stable to many reaction conditions but can be removed with acid (e.g., trifluoroacetic acid, TFA). ug.edu.plorganic-chemistry.org The fluorenylmethyloxycarbonyl (Fmoc) group is an alternative that is stable to acid but cleaved by base (e.g., piperidine), offering orthogonality with the Boc group. nih.gov
Phenol Protection: The phenolic hydroxyl group is acidic and nucleophilic. It can be protected as an ether, such as a benzyl (B1604629) (Bn) ether, which is typically removed by hydrogenolysis. Silyl ethers (e.g., TBDMS, TIPS) are also common and are generally removed by fluoride (B91410) ion sources (e.g., TBAF).
Strategic Considerations: The choice of protecting groups must account for the stability required during subsequent reaction steps. For example, the strongly electron-withdrawing nitro group can influence the reactivity of the ring and the lability of certain protecting groups. A well-designed synthesis would allow for the selective deprotection of the amine to allow for its modification, followed by deprotection of the phenol if further reaction at that site is needed, all while the core nitroaromatic structure remains intact. organic-chemistry.org
Table 2: Common Protecting Groups for Amine and Phenol Functionalities
| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |
|---|---|---|---|---|
| Amine (–NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | nih.gov | |
| Phenol (–OH) | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | acs.org |
| Triisopropylsilyl | TIPS | Fluoride Ion (e.g., TBAF) | acs.org |
Chemical Reactivity and Reaction Mechanisms of 5 Aminomethyl 2 Nitrophenol
Aromatic Substitution Reactions of the Phenol (B47542) Ring
The substitution reactions on the benzene (B151609) ring of 5-(aminomethyl)-2-nitrophenol are governed by the electronic effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. masterorganicchemistry.comdalalinstitute.com The aminomethyl group, being similar to an alkyl group, is weakly activating and ortho-, para-directing. wikipedia.org
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. pressbooks.pubmasterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the combined influence of the substituents on the ring. masterorganicchemistry.com
In this compound, the hydroxyl group strongly activates the positions ortho (C6) and para (C4) to it, increasing the electron density at these sites. Conversely, the nitro group at C2 strongly deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C4, C6). youtube.com The aminomethyl group at C5 provides weak activation and directs towards its ortho positions (C4, C6).
The net effect is a complex balance of these influences. The powerful deactivating nature of the nitro group generally makes EAS reactions on this molecule challenging. However, the directing effects of all three substituents converge on the C4 and C6 positions. Therefore, any successful electrophilic substitution, such as halogenation or nitration, would be expected to occur at these positions. cymitquimica.com The formation of the carbocation intermediate (arenium ion) is the rate-determining step in the EAS mechanism. masterorganicchemistry.com
Table 1: Directing Effects of Substituents on the Phenol Ring for EAS
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Directing |
|---|---|---|---|---|
| -OH | C1 | Strong Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -NO₂ | C2 | Strong Electron-Withdrawing (Resonance & Induction) | Strongly Deactivating | Meta |
Nucleophilic aromatic substitution (NAS) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. allen.iniscnagpur.ac.in These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. allen.in
The structure of this compound features a potent electron-withdrawing nitro group at the C2 position. This makes the aromatic ring electron-deficient and primed for nucleophilic attack. While the molecule itself does not possess a conventional leaving group like a halogen, the C2-nitro group would strongly activate the C1 (ortho) and C5 (para) positions for NAS if a suitable leaving group were present. For instance, in related compounds like 2,4-dichloronitrobenzene, the chlorine atom para to the nitro group is readily displaced by nucleophiles. google.com
Research on related nitro-substituted aromatics shows that under certain conditions, even groups not typically considered good leaving groups can be displaced. The rate of NAS is highly dependent on the stability of the carbanionic intermediate, which is enhanced by the number of electron-withdrawing groups. iscnagpur.ac.in For this compound, hypothetical NAS reactions would likely involve modification of the hydroxyl group into a better leaving group or reaction under forcing conditions.
Reactivity of the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) is a primary amine attached to the aromatic ring via a methylene (B1212753) bridge. Its reactivity is characteristic of primary amines, which are nucleophilic due to the lone pair of electrons on the nitrogen atom. wikipedia.orgnoaa.gov
The primary amine of the aminomethyl group is readily functionalized through various reactions. noaa.gov
Acylation: It reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine or for building more complex molecules. researchgate.net
Alkylation: N-alkylation can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Catalytic methods using alcohols as alkylating agents offer a more atom-efficient alternative. researchgate.net
Derivatization: The amine can be converted into other functional groups. For example, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net Patents describe the reaction of the aminomethyl group in 2-nitro-5-(aminomethyl)phenol with heteroaromatic compounds, such as 2-chloropyridine, to form N-substituted derivatives, which are key intermediates in the synthesis of dyes. google.comgoogle.com
Table 2: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated Amide |
| Alkylation | Methyl Iodide (CH₃I) | N-Methylated Amine |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-Benzenesulfonamide |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (C=N). masterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The aminomethyl group of this compound is expected to readily participate in such reactions. The rate of imine formation is often optimal at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group of the intermediate for elimination as water, while ensuring the amine remains sufficiently nucleophilic. libretexts.org These condensation reactions are fundamental in dynamic covalent chemistry and for the synthesis of various biologically active molecules. nih.govorganic-chemistry.org
The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of heterocyclic compounds. masterorganicchemistry.comevitachem.com The aminomethyl group and the substituents on the phenol ring can participate in cyclization reactions to form fused or appended ring systems.
A particularly important synthetic strategy involves the chemical reduction of the nitro group to a primary amine. The resulting compound, 2-amino-5-(aminomethyl)phenol (B1612312), contains an ortho-aminophenol moiety and a separate primary amine. google.comgoogle.com This arrangement is highly conducive to forming fused heterocycles. For instance, ortho-aminophenols are classic starting materials for the synthesis of benzoxazoles and benzoxazines. chemicalbook.com Reaction of the reduced derivative with appropriate reagents can lead to the formation of complex polycyclic structures. nih.govacs.org For example, 7-amino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized from 2-amino-5-nitrophenol (B90527), highlighting the utility of the o-aminophenol scaffold in forming heterocyclic systems. chemicalbook.com
Reactivity of the Nitro Group
The chemical behavior of this compound is significantly influenced by the presence of the nitro (-NO2) group, an electron-withdrawing moiety that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. The reactivity of this group is central to the molecule's transformations, particularly through reduction and potential oxidation pathways.
The most prominent reaction of the nitro group in nitrophenols is its reduction to an amino (-NH2) group. This transformation is a critical step in the synthesis of various useful compounds, including dyes and pharmaceutical intermediates. nih.govrsc.org The reduction of the nitro group in this compound results in the formation of 2-amino-5-(aminomethyl)phenol.
This reduction is typically achieved through catalytic hydrogenation. A variety of nanocatalytic systems have been shown to be highly effective for the reduction of nitrophenols, often using sodium borohydride (B1222165) (NaBH4) as the reducing agent. nih.govtandfonline.com Noble metals such as gold (Au), palladium (Pd), silver (Ag), and platinum (Pt), as well as less expensive 3d transition metals like copper (Cu), nickel (Ni), and cobalt (Co), have been successfully employed as catalysts. tandfonline.commdpi.com These catalysts are often supported on materials like polymers or magnetite particles to enhance stability and recyclability. nih.govmdpi.com
The process can be visually monitored, as the starting nitrophenolate solution typically has a distinct color (e.g., yellow for 4-nitrophenolate) that fades as the reduction to the colorless aminophenol proceeds. nih.govrsc.org While specific studies on this compound are not prevalent, the extensive research on isomers like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) provides a reliable model for its reductive behavior. nih.govacs.org The reduction can also be carried out using other reagents, such as activated iron (Béchamp reduction) or tin(II) chloride in hydrochloric acid. researchgate.net
Information regarding the direct oxidation of the nitro group in nitrophenols is less common than its reduction. Typically, oxidative processes involving nitrophenols target the phenol ring or other substituents. For instance, enzymatic oxidation of nitrophenols by heme peroxidases can lead to the formation of dinitrophenols or benzoquinones. nih.gov This process involves the one-electron oxidation of the phenol to form a phenoxy radical, which can then undergo further reactions, including polymerization or nitration if a nitrite (B80452) source is present. nih.gov
Redox Chemistry and Electron Transfer Properties
The redox chemistry of this compound is dominated by the electron-withdrawing nature of the nitro group and its transformation into the electron-donating amino group. The nitro group has a Hammett sigma constant (σp) of +0.78, indicating its strong electron-withdrawing character. nih.gov This property makes the aromatic ring electron-deficient.
Upon reduction to an amino group, which has a σp value of -0.66, the electronic properties of the molecule are dramatically altered. nih.gov The resulting 2-amino-5-(aminomethyl)phenol has an electron-rich aromatic ring, making it more susceptible to electrophilic attack and oxidation.
The reduction of nitrophenols is fundamentally an electron transfer process. researchgate.net Electrochemical studies, such as cyclic voltammetry, have been used to investigate the reduction and oxidation processes of nitrophenols. mdpi.com The electrochemical reduction of p-nitrophenol, for example, proceeds in a stepwise manner to form p-aminophenol. sciepub.com This process involves the transfer of electrons from the electrode to the nitrophenol molecule, often mediated by a catalyst. The electron transfer properties can be studied by monitoring the redox potentials of the compound.
Kinetic and Thermodynamic Studies of Key Reactions
The reduction reaction is typically monitored using UV-vis spectroscopy by observing the decrease in absorbance of the nitrophenolate ion over time. rsc.org The reaction generally follows pseudo-first-order kinetics when the concentration of the reducing agent (e.g., NaBH4) is in large excess. researchgate.net The apparent rate constant (k_app) is determined from the slope of the plot of ln(A_t/A_0) versus time, where A_t and A_0 are the absorbances at time t and time zero, respectively. rsc.org
The reaction mechanism is often described by the Langmuir-Hinshelwood model, where both the nitrophenol and the borohydride ions adsorb onto the catalyst surface before reacting. rsc.orgresearchgate.netacs.org
Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) have been determined for these reduction reactions. These parameters provide information about the energy barriers and the molecular arrangement in the transition state.
Below are tables summarizing representative kinetic and thermodynamic data for the reduction of 2-nitrophenol and 4-nitrophenol, which can be considered analogous to the reactions of this compound.
Table 1: Apparent Rate Constants for Nitrophenol Reduction
| Nitrophenol Isomer | Catalyst | Apparent Rate Constant (k_app) | Reference |
|---|---|---|---|
| 2-Nitrophenol | Au@[C₄C₁₆Im]Br | 7.73 × 10⁻⁵ s⁻¹ | rsc.org |
| 4-Nitrophenol | Au@[C₄C₁₆Im]Br | 1.10 × 10⁻⁴ s⁻¹ | rsc.org |
Note: Reaction conditions such as catalyst concentration, reactant concentrations, and temperature can significantly affect the rate constant.
Table 2: Thermodynamic Parameters for Nitrophenol Reduction| Nitrophenol Isomer | Parameter | Value | Reference |
|---|---|---|---|
| 2-Nitrophenol | Activation Energy (Ea) | 100.59 kJ mol⁻¹ | rsc.org |
| 4-Nitrophenol | Activation Energy (Ea) | 99.40 kJ mol⁻¹ | rsc.org |
| 4-Nitrophenol | Enthalpy of Activation (ΔH‡) | 9.975 kJ mol⁻¹ | rsc.org |
| 4-Nitrophenol | Entropy of Activation (ΔS‡) | -0.219 kJ mol⁻¹ K⁻¹ | rsc.org |
The positive enthalpy of activation (ΔH‡) and negative entropy of activation (ΔS‡) suggest that the reduction process is endothermic and involves the formation of a more ordered transition state as the reactants adsorb onto the catalyst surface. rsc.org The activation energy for 2-nitrophenol reduction is slightly higher than for 4-nitrophenol, which has been attributed to intramolecular hydrogen bonding in the 2-isomer. rsc.org
Derivatives and Analogues of 5 Aminomethyl 2 Nitrophenol: Synthesis and Research Scope
Design Principles for Structural Modification
The design of derivatives and analogues of 5-(aminomethyl)-2-nitrophenol is guided by established principles of medicinal chemistry and material science, aiming to modulate the compound's properties for specific applications. nih.gov Key strategies involve altering the electronic and steric characteristics of the molecule by introducing or modifying functional groups on the aromatic ring, the amine, and the nitro group. researchgate.net
One primary design consideration is the manipulation of the electronic environment of the aromatic ring. The interplay between the electron-donating aminomethyl group and the electron-withdrawing nitro group establishes a distinct electronic profile. Modifications to the aromatic ring, such as the introduction of additional substituents, can further tune this electronic balance, thereby influencing the compound's reactivity and interaction with other molecules.
Another key principle involves modifying the aminomethyl side chain. Alterations to the amine, such as N-alkylation or N-acylation, can impact the compound's basicity, nucleophilicity, and hydrogen bonding capacity. nih.gov These changes can also affect the molecule's solubility and lipophilicity, which are crucial factors in various chemical and biological contexts. nih.gov
Furthermore, modifications to the nitro group, such as its reduction to an amino group or its replacement with other electron-withdrawing groups, can dramatically alter the compound's electronic properties and reactivity. epo.org These transformations can lead to the generation of new derivatives with distinct chemical behaviors. The strategic combination of these modifications allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the rational design of new compounds with tailored properties.
Synthetic Access to Substituted Aromatic, Amine, and Nitro Derivatives
A variety of synthetic strategies have been developed to access derivatives of this compound with modifications at the aromatic ring, the amine, and the nitro group. These methods often involve multi-step sequences that utilize well-established organic reactions.
Aromatic Ring Substitution: The introduction of substituents onto the aromatic ring of this compound or its precursors is a common strategy. Electrophilic aromatic substitution reactions, such as nitration, can be employed to introduce additional nitro groups onto the phenolic ring, leveraging the directing effects of the existing substituents. mdpi.com For instance, the nitration of a phenol (B47542) derivative can lead to the introduction of a nitro group at a specific position, guided by the activating and directing effects of the hydroxyl and other groups present on the ring.
Amine Modification: The primary amino group in the aminomethyl side chain offers a reactive handle for a wide range of transformations. N-acylation can be readily achieved by treating the amine with acyl chlorides or anhydrides to form the corresponding amides. nih.gov Reductive amination provides another route to N-substituted derivatives by reacting the amine with aldehydes or ketones in the presence of a reducing agent. The Mannich reaction, which involves the aminomethylation of a suitable substrate, can also be employed to synthesize aminomethyl derivatives. nih.govresearchgate.net
Nitro Group Transformation: The nitro group is a versatile functional group that can be readily transformed into other functionalities. Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is a standard method for the reduction of the nitro group to a primary amine. google.comgoogle.comresearchgate.net This transformation dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating group. Other reducing agents can also be employed to achieve this reduction.
The synthesis of these derivatives often involves a combination of these methods in a logical sequence. For example, a synthetic route might begin with the nitration of a substituted phenol, followed by the introduction of the aminomethyl group, and finally, modification of the amine or reduction of the nitro group to access the desired derivative. epo.org The choice of synthetic route depends on the specific target molecule and the availability of starting materials.
Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives
The systematic synthesis of derivatives of this compound allows for the investigation of structure-reactivity and structure-property relationships. By correlating changes in the molecular structure with observed changes in chemical reactivity and physical properties, researchers can gain valuable insights into the fundamental principles governing the behavior of these compounds.
Structure-Reactivity Relationships: The reactivity of this compound derivatives is highly dependent on the nature and position of the substituents. For example, the presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the phenolic hydroxyl group and influence the nucleophilicity of the amine. nih.gov Conversely, the introduction of electron-donating groups can have the opposite effect. The reduction of the nitro group to an amine, for instance, introduces a strong electron-donating group, which can significantly impact the reactivity of the aromatic ring towards electrophilic substitution. epo.org The study of these relationships can involve kinetic studies of various reactions, such as acylation or alkylation, to quantify the effect of structural modifications on reaction rates. acs.org
Structure-Property Relationships: The physical and chemical properties of these derivatives, such as solubility, melting point, and spectroscopic characteristics, are also closely linked to their molecular structure. For instance, the introduction of polar functional groups can increase the water solubility of the compound, while the addition of nonpolar alkyl chains can enhance its lipophilicity. nih.gov Spectroscopic techniques, such as NMR and IR spectroscopy, are invaluable tools for characterizing these derivatives and correlating their spectral data with their structural features. mdpi.com Furthermore, the investigation of the solid-state properties of these compounds, such as their crystal packing and intermolecular interactions, can provide insights into their macroscopic behavior. researchgate.net
The exploration of structure-activity relationships (SAR) is particularly relevant in fields like medicinal chemistry, where the goal is to design molecules with specific biological activities. researchgate.netacs.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features that are essential for a particular biological effect. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl 2 Nitrophenol and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. anu.edu.au For 5-(Aminomethyl)-2-nitrophenol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assemble a complete structural picture.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the electronic effects of the substituents (-OH, -NO₂, -CH₂NH₂), these protons would appear as complex multiplets, likely in the range of 6.5-8.0 ppm. The benzylic protons of the aminomethyl group (-CH₂-) would typically appear as a singlet around 3.8-4.5 ppm, unless coupling to the amine protons is observed. The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature; they may appear as broad singlets. The phenolic -OH signal, in particular, may be significantly downfield-shifted due to strong intramolecular hydrogen bonding with the adjacent nitro group. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NO₂, and C-CH₂NH₂) would be significantly deshielded. The quaternary carbons (C-OH, C-NO₂, and the carbon attached to the aminomethyl group) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity established from 1D spectra. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the positions of the substituents on the aromatic ring by showing which aromatic protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the aromatic CH and the aminomethyl -CH₂- signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and data from analogous compounds like 2-nitrophenol (B165410) and other substituted aromatics. chemicalbook.comchemicalbook.com
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| Aromatic H | ¹H NMR | 6.5 - 8.0 | d, dd | Three distinct signals with splitting patterns determined by ortho and meta coupling. |
| -CH₂- | ¹H NMR | 3.8 - 4.5 | s or t | Singlet (s) if no coupling to NH₂, triplet (t) if coupled. |
| -NH₂ | ¹H NMR | Variable (e.g., 1.5 - 4.0) | br s | Broad singlet (br s), position and shape are solvent/concentration dependent. |
| -OH | ¹H NMR | Variable, potentially >10 | br s | Shifted significantly downfield due to intramolecular H-bonding with the NO₂ group. researchgate.net |
| Aromatic C-H | ¹³C NMR | 110 - 130 | - | Three distinct signals. |
| Aromatic C-Substituted | ¹³C NMR | 125 - 160 | - | Three quaternary carbon signals (C-OH, C-NO₂, C-CH₂NH₂). |
| -CH₂- | ¹³C NMR | ~45 | - | Aliphatic carbon signal. |
Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. fu-berlin.denumberanalytics.com For this compound, several dynamic processes could be studied:
Proton Exchange: The protons on the hydroxyl (-OH) and amino (-NH₂) groups can undergo chemical exchange with each other or with protic solvent molecules. Variable-temperature NMR studies can be used to monitor the rate of this exchange. At low temperatures, the exchange may slow sufficiently to allow observation of coupling between these protons and adjacent nuclei, whereas at higher temperatures, coalescence of signals and time-averaged chemical shifts are observed. fu-berlin.de
Rotational Barriers: There may be restricted rotation (fluxionality) around the C-NO₂ single bond due to steric hindrance and the strong intramolecular hydrogen bond with the ortho-hydroxyl group. Similarly, rotation around the C-CH₂NH₂ bond could be probed. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the activation energy (energy barrier) for these rotational processes. numberanalytics.com
These studies provide crucial information on the molecule's conformational flexibility and the energetics of its intramolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. scienceready.com.au The molecular formula for this compound is C₇H₈N₂O₃, corresponding to a molecular weight of approximately 169.14 g/mol . biosynth.com
In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z ≈ 169. The molecule would then undergo predictable fragmentation based on its functional groups. The stability of the aromatic ring means that many fragments will retain this core structure. libretexts.org
Key fragmentation pathways would likely include:
Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the aromatic portion and the formation of a stable CH₂=NH₂⁺ ion at m/z = 30. libretexts.org
Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in a fragment ion at [M - 46]⁺.
Loss of Nitric Oxide: A common rearrangement for ortho-nitrophenols can lead to the elimination of nitric oxide (•NO), giving a fragment at [M - 30]⁺.
Loss of Hydroxyl Radical: Fragmentation can involve the loss of the hydroxyl group (•OH), producing an ion at [M - 17]⁺.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 169 | [C₇H₇N₂O₃]⁺ | Molecular Ion (M⁺) |
| 152 | [M - OH]⁺ | Loss of hydroxyl radical |
| 139 | [M - NO]⁺ | Loss of nitric oxide from ortho-nitrophenol rearrangement |
| 123 | [M - NO₂]⁺ | Loss of nitro radical |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the aminomethyl group libretexts.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utwente.nl The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by factors such as hydrogen bonding. copbela.org
The IR and Raman spectra of this compound would provide clear signatures for its key functional groups.
O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups exhibit stretching vibrations in the 3200-3600 cm⁻¹ region. msu.edu Primary amines typically show two distinct N-H stretching bands (asymmetric and symmetric). libretexts.org However, a dominant feature in this molecule's spectrum would be the effect of a strong intramolecular hydrogen bond between the phenolic -OH group and the ortho -NO₂ group. This interaction is known to cause the O-H stretching band to become very broad and shift to a significantly lower frequency, often appearing in the 2500-3200 cm⁻¹ range, where it can overlap with C-H stretching bands. msu.educdnsciencepub.com
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹. uc.edu
N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. uc.edu
C-N and C-O Stretching: The C-N stretching of the aminomethyl group and the C-O stretching of the phenol (B47542) group would be expected in the fingerprint region (1000-1300 cm⁻¹). msu.edu
Table 3: Characteristic IR and Raman Frequencies for Functional Groups in this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |
| O-H Stretch (H-bonded) | -OH | 2500 - 3200 | Strong, Broad msu.edu |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | Aromatic Ring | 1475 - 1600 | Medium-Weak |
| N-O Stretch (Asymmetric) | -NO₂ | 1500 - 1550 | Strong uc.edu |
| N-O Stretch (Symmetric) | -NO₂ | 1300 - 1360 | Strong uc.edu |
| C-O Stretch | Phenol | 1200 - 1300 | Strong |
| C-N Stretch | -CH₂-NH₂ | 1000 - 1250 | Medium |
While group frequency charts provide a good starting point, a definitive assignment of every band in the IR and Raman spectra requires a more rigorous approach. Modern computational chemistry offers a powerful tool for this purpose. longdom.org
The standard method involves:
Geometry Optimization: The three-dimensional structure of the molecule is calculated and optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netresearchgate.net
Frequency Calculation: Once the lowest energy conformation is found, the same level of theory is used to calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net
Scaling and Correlation: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. Therefore, they are multiplied by a scaling factor (typically 0.95-0.98) to achieve better agreement with the experimental spectrum. longdom.org By comparing the scaled theoretical frequencies with the observed bands, each peak in the experimental spectrum can be confidently assigned to a specific molecular vibration (e.g., a specific C-H bend or a ring deformation mode). researchgate.netresearchgate.net This correlative approach is essential for a complete understanding of the molecule's vibrational dynamics.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. ubbcluj.ro For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the effects of substituent groups on the electronic structure of the benzene ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of light absorbed are characteristic of the electronic transitions possible within the molecule. upi.edulibretexts.org
Analysis of Electronic Transitions and Conjugation
The UV-Vis spectrum of nitrophenol isomers is characterized by electronic transitions involving the benzene ring and the nitro group. researchgate.netresearchgate.net The presence of both an electron-donating group (hydroxyl) and an electron-withdrawing group (nitro) on the benzene ring significantly influences the electronic transitions. scribd.com In nitrophenols, these transitions are often charge-transfer (CT) in nature, where electron density moves from the electron-rich part of the molecule (donor) to the electron-deficient part (acceptor) upon excitation. nih.govaip.org
The electronic transitions in such molecules can be categorized as π → π* and n → π* transitions. upi.edu
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions with high molar absorptivity (ε). In aromatic systems, these transitions often appear as strong absorption bands. upi.edu
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the hydroxyl or nitro group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. upi.edu
The table below summarizes the typical electronic transitions observed in nitrophenol derivatives.
| Transition Type | Description | Typical Wavelength Region | Molar Absorptivity (ε) |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength (UV) | High (1,000 - 10,000) |
| n → π | Excitation of a non-bonding electron (e.g., from oxygen) to a π antibonding orbital. | Longer wavelength (UV/Vis) | Low (<100) |
| Charge-Transfer (CT) | Electron density moves from a donor part to an acceptor part of the molecule upon light absorption. | Longer wavelength (UV/Vis) | Variable |
Table 1: Typical Electronic Transitions in Nitrophenol Derivatives
Application in Spectrophotometric Assays for Research
The distinct UV-Vis absorption properties of nitrophenols and their derivatives make them valuable chromogenic agents in various spectrophotometric assays for research. nih.gov The change in the absorption spectrum upon a chemical reaction or a change in pH can be monitored to quantify the concentration of an analyte or to determine the rate of a reaction. smacgigworld.comscielo.sa.cr
A common application is in enzyme assays where a nitrophenol-containing substrate is hydrolyzed to release a nitrophenolate ion, which exhibits a strong absorbance at a different wavelength, typically in the visible region. scielo.sa.crresearchgate.net For instance, the conversion of a colorless nitrophenol derivative to a colored nitrophenolate in alkaline conditions allows for the sensitive determination of enzyme activity. researchgate.net
Nitrophenols can also be used as chromogenic reagents for the determination of pharmaceuticals containing primary amino groups, such as gabapentin. nih.govsemanticscholar.org The reaction forms a colored ion-pair complex, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the drug. nih.gov Continuous spectrophotometric assays can be designed by coupling the reaction of interest to another reaction that produces a change in absorbance, allowing for real-time monitoring of reaction kinetics. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgmdpi.com
While a specific crystal structure for this compound was not found in the provided search results, X-ray crystallography has been instrumental in elucidating the structures of numerous related nitrophenol derivatives and their metal complexes. researchgate.netresearchgate.net These studies provide critical information on:
Molecular Conformation: The spatial arrangement of the substituent groups relative to the benzene ring.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice.
Tautomeric Forms: In some cases, X-ray crystallography can distinguish between different tautomeric forms of a molecule that may exist in the solid state. researchgate.net
The structural information obtained from X-ray crystallography is invaluable for understanding the physical and chemical properties of a compound and for designing new molecules with specific functionalities. mdpi.com
Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. semanticscholar.orgosti.gov These methods are essential for the characterization of chiral derivatives of this compound, where the introduction of a stereocenter leads to the existence of enantiomers.
Electronic Circular Dichroism (ECD) is a key chiroptical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength. semanticscholar.orgnih.gov An ECD spectrum provides a unique fingerprint for a chiral molecule and can be used to:
Determine Absolute Configuration: By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of a chiral center can be determined. researchgate.net
Assess Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess of a sample. semanticscholar.org
Study Conformational Changes: ECD is sensitive to the conformation of chiral molecules in solution. mdpi.commdpi.com
The development of chiral derivatives of this compound and their study by chiroptical spectroscopy could be relevant in fields such as asymmetric synthesis and the development of chiral sensors. nih.govresearchgate.netmdpi.com For instance, chiral derivatives could be designed to act as fluorescent sensors for the recognition of other chiral molecules. researchgate.net The combination of experimental chiroptical spectroscopy with computational methods provides a powerful tool for the detailed stereochemical analysis of chiral compounds. semanticscholar.orgosti.gov
Computational and Theoretical Chemistry Studies on 5 Aminomethyl 2 Nitrophenol
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is invaluable for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent. researchgate.net
An MD simulation of 5-(Aminomethyl)-2-nitrophenol, typically in a solvent like water, would provide insights into its flexibility and intermolecular interactions. Such a simulation would involve:
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that accurately describes the potential energy of the system.
System Setup: Placing the molecule in a simulation box filled with solvent molecules (e.g., water).
Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant molecular motions. mdpi.com
MD simulations can reveal the stability of the intramolecular hydrogen bond in a dynamic aqueous environment and explore the various conformations of the flexible aminomethyl side chain. nih.gov They also allow for the study of how the molecule interacts with surrounding water molecules through hydrogen bonding at the hydroxyl, nitro, and amino functional groups. These simulations are crucial for understanding how the solvent environment affects the molecule's structure and properties. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are routinely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. schrodinger.comq-chem.com
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. niscpr.res.in For this compound, this would involve calculating the harmonic frequencies corresponding to the stretching and bending modes of its functional groups. The predicted spectrum would show characteristic peaks for O-H stretching (affected by hydrogen bonding), N-H stretching of the amino group, asymmetric and symmetric stretching of the NO2 group, and various vibrations of the aromatic ring. scielo.org.za Comparing calculated and experimental IR spectra is a powerful method for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding tensors of the nuclei. q-chem.com The chemical environment of each nucleus, determined by the molecule's electronic structure, dictates its shielding. Calculations can predict the distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the amine (-NH2) protons, as well as for each unique carbon atom in the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. medium.combeilstein-journals.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which typically corresponds to transitions involving the π-system of the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. researchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these electronic transitions (e.g., π→π* or n→π*). imist.maresearchgate.net
| Spectroscopy | Computational Method | Predicted Parameters | Key Functional Group Signatures |
|---|---|---|---|
| IR | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies (cm⁻¹) | ν(O-H), ν(N-H), νas(NO₂), νs(NO₂), Aromatic C-H/C=C |
| NMR | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) | ¹H and ¹³C Chemical Shifts (ppm) | Aromatic H, -CH₂- H, -NH₂ H, Aromatic C, -CH₂- C |
| UV-Vis | TD-DFT (e.g., PBE0/6-311++G(d,p)) | Excitation Energies (eV), λmax (nm), Oscillator Strengths | π→π* and n→π* transitions |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including synthesis, degradation, or metabolism. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. sci-hub.se
For this compound, computational studies could elucidate several potential reaction pathways:
Photochemical Degradation: Nitrophenols are known to undergo photolysis in the atmosphere, potentially forming radicals and other species. pnas.org Computational models can explore the excited-state reaction pathways, such as the intramolecular proton transfer from the hydroxyl to the nitro group, which can be a precursor to the elimination of nitrous acid (HONO). nih.govmdpi.com
Oxidative Degradation: The reaction with atmospheric oxidants like the hydroxyl radical (•OH) is a major degradation pathway for phenols. researchgate.net DFT calculations can determine the activation barriers for •OH addition to different positions on the aromatic ring or for hydrogen abstraction from the hydroxyl or aminomethyl groups, thereby predicting the most likely initial step in its atmospheric degradation.
Reduction of the Nitro Group: A common reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group. Computational methods can model the stepwise mechanism of this reduction, identifying intermediates and calculating the thermodynamics and kinetics of each step. This is relevant for both synthetic applications and understanding metabolic pathways. acs.org
Locating the transition state structure and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), which is critical for predicting reaction rates.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. scispace.com These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals. mdpi.comdntb.gov.ua
For this compound, a QSAR model could be developed to predict its toxicity (e.g., LD50), while a QSPR model could predict properties like its pKa. nih.govnih.gov The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related compounds (e.g., various nitroaromatic compounds). These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. mdpi.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to build a mathematical equation relating a subset of descriptors to the observed activity or property. dntb.gov.uanih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Given that this compound is a nitroaromatic compound, QSAR models developed for this class of chemicals could be used to estimate its toxicity. scispace.comnih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic properties, Reactivity, Polarity |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular size, Branching, Shape |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |
Advanced Research Applications and Methodological Development Utilizing 5 Aminomethyl 2 Nitrophenol
Utilization as a Chemical Precursor in Organic Synthesis
The inherent reactivity of the functional groups in 5-(aminomethyl)-2-nitrophenol allows it to serve as a valuable starting material in multi-step organic syntheses. The interplay between the electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing nitro group provides a platform for constructing diverse molecular frameworks.
The structure of this compound is well-suited for the synthesis of heterocyclic compounds, particularly benzoxazines. Benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). acs.org The this compound molecule contains both the phenolic and primary amine functionalities within the same structure, enabling its use in the formation of these heterocyclic systems. The reaction with an aldehyde can lead to the formation of a dihydro-1,3-benzoxazine ring. The presence of the nitro group on the aromatic ring can influence the reactivity of the precursor and the properties of the resulting heterocyclic product.
The synthesis of complex molecular architectures can be achieved by leveraging the different reactive sites of the molecule. For instance, Schiff base condensation between the primary amine of this compound and various aldehydes can yield imine-containing derivatives. nih.gov These Schiff bases can be used to synthesize a variety of heterocyclic systems and can also serve as ligands in coordination chemistry. nih.gov The general features of nitrophenol-containing compounds are often used to design new structures with potential biological or material applications. uno.edu
Table 1: Potential Heterocyclic Systems Derived from this compound
| Precursor | Reactant(s) | Resulting Heterocycle | Potential Application Area |
| This compound | Formaldehyde | 6-Nitro-3,4-dihydro-2H-1,3-benzoxazine derivative | Monomer for polybenzoxazines |
| This compound | Aromatic Aldehyde | Schiff Base (Imine) | Intermediate for further cyclization reactions |
| This compound | Dicarbonyl Compound | Diazepine or other N-containing heterocycles | Complex molecular scaffolds |
In the field of polymer science, this compound is a promising precursor for the synthesis of high-performance thermosetting polymers known as polybenzoxazines. cnrs.fr Polybenzoxazines are known for their excellent thermal stability, low water absorption, and high char yield. nih.gov The synthesis involves the creation of a benzoxazine monomer from the precursor, which then undergoes thermally induced ring-opening polymerization. cnrs.frnih.gov
A benzoxazine monomer derived from this compound would incorporate the nitro group into the polymer backbone. The presence of the nitro group is expected to influence the material's properties, potentially enhancing its thermal stability or altering its degradation characteristics. researchgate.net Research on other nitro-containing benzoxazine monomers has shown that the nitro group can affect the polymerization process and the final properties of the polymer. researchgate.net Furthermore, polymers incorporating nitrophenol derivatives have been explored for various applications, including as reagents in peptide synthesis. acs.orgacs.org The functional groups on the resulting polymer also offer sites for post-polymerization modification, allowing for the tailoring of material properties for specific applications, such as in the aerospace industry where high-performance materials are required. nih.gov
Development of Fluorescent Probes and Chemosensors for Analytical Research
The design of fluorescent probes and chemosensors for the detection of specific analytes is a significant area of analytical research. The structural and electronic properties of this compound make it an interesting candidate for the development of such sensory molecules.
Fluorescent chemosensors often operate based on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rsc.org The design of these sensors typically involves a fluorophore unit connected to a receptor unit that selectively binds to the target analyte.
A molecule like this compound, or a derivative thereof, could function as a core structure for a fluorescent probe. The aminophenol moiety can be part of a fluorophore system, and the amino and hydroxyl groups can act as binding sites for analytes like metal ions. nih.gov The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the phenolic ring can facilitate ICT processes upon excitation, which is a common principle in the design of "push-pull" fluorophores.
The interaction of the probe with an analyte can modulate these photophysical processes, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). For instance, the binding of a metal ion to the amino and hydroxyl groups could inhibit a PET process that normally quenches the fluorescence, resulting in a "turn-on" signal. rsc.orgnih.gov Derivatives of aminophenols have been successfully used to create selective fluorescent chemosensors for metal ions like Al³⁺. rsc.orgnih.gov Similarly, nitrophenol derivatives are a focus in the development of probes for detecting harmful substances. nih.gov The sensing mechanism often relies on the quenching of fluorescence upon interaction with the analyte. nih.govnih.gov
Table 2: Potential Sensing Mechanisms for Probes Based on this compound
| Sensing Mechanism | Description | Potential Analyte |
| Photoinduced Electron Transfer (PET) | Electron transfer from the receptor to the fluorophore in the excited state, quenching fluorescence. Binding of an analyte to the receptor can inhibit PET, turning fluorescence "on". | Metal Ions (e.g., Cu²⁺, Al³⁺) |
| Intramolecular Charge Transfer (ICT) | Charge separation in the excited state, influenced by solvent polarity and analyte binding. Can lead to shifts in emission wavelength. | Metal Ions, pH changes |
| Fluorescence Quenching | The analyte quenches the fluorescence of the probe through various mechanisms, including electron or energy transfer. | Nitroaromatic compounds, metal ions |
Role in Coordination Chemistry Research
The ability of this compound to act as a ligand for metal ions places it at the intersection of organic synthesis and inorganic chemistry. The resulting metal complexes have potential applications in catalysis and material science.
This compound can function as a chelating ligand, using its phenolic oxygen and the nitrogen of the aminomethyl group to bind to a metal center. This N,O-donor ligand structure is common in coordination chemistry and can form stable complexes with a wide range of transition metals. mdpi.com Aminophenol-based ligands have gained significant attention in catalysis research due to their ability to stabilize various metal oxidation states and participate in redox processes. derpharmachemica.comderpharmachemica.com
These ligands are often described as "non-innocent," meaning the ligand itself can be redox-active, participating directly in catalytic transformations by acting as an electron reservoir. bohrium.com This property is crucial in many catalytic cycles, including oxidation reactions and small molecule activation. derpharmachemica.combohrium.com Metal complexes of o-aminophenol derivatives have been studied for their catalytic activity in reactions such as alcohol oxidation and C-N bond formation. derpharmachemica.com
For example, copper complexes with aminophenol-type ligands have been investigated as catalysts for the aerobic oxidation of o-aminophenol to phenoxazinone, mimicking the function of phenoxazinone synthase enzymes. mdpi.com The electronic environment of the metal center, which dictates its catalytic activity, can be fine-tuned by modifying the ligand structure, such as by the introduction of substituents like the nitro group in this compound. The electron-withdrawing nature of the nitro group would influence the electronic properties of the metal complex and, consequently, its catalytic performance. mdpi.com
Investigation of Metal-Ligand Binding Modes and Stability
The compound this compound possesses multiple functional groups—an aminomethyl, a hydroxyl, and a nitro group—that make it a versatile ligand for coordinating with metal ions. The investigation into its binding modes and the stability of the resulting complexes is crucial for its application in areas such as catalysis, sensing, and materials science. The stability of a metal complex is quantified by its stability constant (K), which reflects the equilibrium affinity between the metal center and the ligand; higher values denote tighter, more stable interactions. ijtsrd.com
The coordination versatility of ligands containing aminomethyl and phenol groups has been demonstrated in several studies. The aminomethyl group's primary amine can act as a coordination site. scirp.org For instance, in complexes with metals like Cu(II), Ni(II), and Cr(III), the nitrogen atom of a primary amine function has been observed to coordinate directly with the metal center. scirp.org Similarly, the phenolate (B1203915) group, formed upon deprotonation of the phenolic hydroxyl, is a strong electron donor that can efficiently coordinate with various metal ions. mdpi.com
The presence of both an amino and a phenolic oxygen donor allows this compound to act as a bidentate ligand, forming a stable chelate ring with a metal ion. This chelation significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. ijtsrd.com The specific binding mode can be influenced by several factors, including the pH of the solution and the nature of the metal ion. nih.gov The pH determines the protonation state of the amino and hydroxyl groups, thereby affecting their availability as coordination sites. The properties of the metal ion (e.g., hard vs. soft acid character) also dictate its preference for nitrogen or oxygen donors. nih.gov For borderline metal ions, the formation of multiple types of chelates is possible, leading to diverse coordination complexes. nih.gov
Analogous aminomethyl-functionalized ligands have been shown to form distinct geometries upon complexation. For example, studies on a 5-aminomethyl-functionalized macrocycle revealed pentacoordinate square-based pyramidal geometry for Cu(II) complexes and hexacoordinate octahedral geometry for Ni(II) and Cr(III) complexes. scirp.org
Table 1: Binding Characteristics of Analogous Amine and Phenol Containing Ligands
| Ligand Type | Metal Ion(s) | Observed Coordination / Binding Mode | Complex Geometry | Reference |
| 5-Aminomethyl- nih.govaneN4 | Cu(II) | Pentacoordinated via five nitrogen atoms (including the primary amine). | Square-based pyramidal | scirp.org |
| 5-Aminomethyl- nih.govaneN4 | Ni(II), Cr(III) | Hexacoordinated via five nitrogen atoms and one other atom (e.g., from a perchlorate (B79767) ion). | Octahedral | scirp.org |
| (Aminomethyl)piperidine-based ligand | Mn(II) | Forms ML, MHL, and MH2L species in equilibrium. | Not specified | mdpi.com |
| Hydroxyphenylbenzimidazole (BIM) derivatives | Cu(II), Zn(II) | Bidentate (N,O) coordination via the BIM moiety. | Not specified | mdpi.com |
Integration into Supramolecular Chemistry and Nanomaterials Research
The unique structural features of this compound make it a valuable building block in the fields of supramolecular chemistry and nanomaterials science. Its ability to engage in non-covalent interactions and to be anchored to material surfaces allows for the construction of complex, functional architectures.
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—to direct the spontaneous organization of molecules into well-defined, higher-order structures. rsc.orgresearchgate.net The functional groups on this compound are ideally suited for driving such self-assembly processes.
The hydroxyl (-OH) and aminomethyl (-NH2) groups are effective hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro (-NO2) groups are effective hydrogen bond acceptors. This combination of donors and acceptors allows the molecule to form robust intermolecular hydrogen bonds, leading to the formation of directed architectures like tapes, sheets, or three-dimensional networks. researchgate.net
The functionalization of nanomaterials with organic ligands is a key strategy to tailor their physical and chemical properties for specific applications. nih.gov this compound is an excellent candidate for modifying the surface of nanomaterials, particularly metallic nanoparticles like gold (AuNPs). The aminomethyl group can serve as an anchor, forming a dative coordination bond to the metal surface. rsc.orgnsf.gov This strategy has been successfully employed to improve the stability and performance of nanoparticles in catalytic applications. rsc.orgresearchgate.net
A significant application of such functionalized nanoparticles is in catalysis, particularly for environmental remediation. The reduction of toxic aromatic nitro compounds, such as 4-nitrophenol (B140041), to their less harmful amino derivatives is a widely studied model reaction. nih.govrsc.orgsciepublish.com Research has shown that gold nanoparticles functionalized with amine-containing ligands exhibit significantly enhanced catalytic activity for this transformation. rsc.orgresearchgate.net The amine functionalization can lead to smaller, more uniform nanoparticles and improve the interaction between the catalyst and the reactant. researchgate.net For example, a hybrid catalyst of amine-functionalized zeolite-supported gold nanoparticles (Au/APTES-ZSM-5) was found to be much more effective for the reduction of p-nitrophenol than its unfunctionalized counterpart. researchgate.net The presence of the organic shell on the nanoparticle surface not only enhances catalytic rates but can also improve the reusability and stability of the catalyst. researchgate.netrsc.org
The use of 2-(aminomethyl)phenols to modify magnetic nanocatalysts has also been explored for the reduction of nitroarenes, highlighting the versatility of this functional motif in creating advanced catalytic systems. researchgate.net By attaching this compound to a nanoparticle surface, a new interface is created where the exposed phenolic and nitro groups could be used to further influence the catalytic environment or for subsequent chemical modifications.
Table 2: Catalytic Performance of Amine-Functionalized Nanoparticles in Nitrophenol Reduction
| Catalyst System | Model Reaction | Key Findings / Rate Constants | Reference |
| Amine-functionalized Au-NPs on Graphene Nanosheets (Au-NP/GNS) | Degradation of 4-nitrophenol | Showed improved catalytic activity compared to functionalized Au-NPs alone due to synergistic effects. | rsc.org |
| Au/APTES-ZSM-5 (Amine-functionalized zeolite support) | Reduction of p-nitrophenol (PNP) to p-aminophenol (PAP) | Higher rate constant (kobs = 6.00 × 10⁻¹ min⁻¹) compared to Au/ZSM-5 without amine functionalization (kobs = 1.13 × 10⁻¹ min⁻¹). | researchgate.net |
| Starch-based bio-functionalized AuNPs | Reduction of 4-nitrophenol to aminophenol | Catalyst was efficient and reusable for up to four cycles without significant loss of activity. | researchgate.net |
| Fe3O4@SiO2-Amp-Rh (2-(aminomethyl)phenols-modified magnetic nanocatalyst) | Reduction of nitroarenes | Designed as a magnetically recoverable catalyst for the reduction of various nitro compounds. | researchgate.net |
Molecular Interactions and Mechanistic Studies in Biological Systems Relevant to Chemical Research Strictly Mechanistic, in Vitro, Non Clinical Focus
Investigation of Enzyme Binding and Inhibition Mechanisms in vitro
Detailed in vitro studies are a cornerstone of understanding how a compound interacts with specific enzymes. Such investigations typically involve kinetic analyses to determine the nature and potency of inhibition, as well as structural studies to visualize the binding interactions.
Kinetic Analysis of Ligand-Enzyme Interactions
At present, there are no published kinetic studies detailing the interaction of 5-(Aminomethyl)-2-nitrophenol with any specific enzyme. Research in this area would involve determining key kinetic parameters such as the Michaelis constant (K_m), the maximal velocity (V_max), and the inhibition constant (K_i). This would clarify whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of a given enzyme. For example, studies on other nitrophenol-containing compounds often utilize chromogenic assays where the enzymatic conversion of a substrate results in a colored product like p-nitrophenol, allowing for spectrophotometric monitoring of the reaction rate. carleton.educam.ac.uknih.gov
Structural Biology Approaches (e.g., Co-crystallization for Binding Site Analysis)
Structural biology techniques, particularly X-ray crystallography of a co-crystallized enzyme-ligand complex, provide atomic-level insights into how a compound binds to its target. There are currently no publicly available crystal structures of this compound in complex with any enzyme. Such a study would be invaluable in identifying the specific amino acid residues involved in binding, the orientation of the compound within the active site, and any conformational changes the enzyme undergoes upon binding.
Molecular-Level Receptor Affinity and Ligand-Target Recognition Studies
The interaction of small molecules with cellular receptors is fundamental to many biological processes. Receptor binding assays are employed to quantify the affinity of a ligand for a receptor. There is no available data from in vitro binding assays for this compound with any known receptor. Future research could explore its affinity for various receptor families, such as G-protein coupled receptors or nuclear receptors, to understand its potential cellular targets.
Nucleic Acid (DNA/RNA) Binding and Interaction Mechanisms in vitro
The ability of small molecules to interact with DNA or RNA can have significant biological consequences. Studies investigating these interactions often use techniques like UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis. There is a lack of research on whether this compound can bind to and/or induce structural changes in DNA or RNA. A related compound, 2-Amino-5-nitrophenol (B90527), has been reported to induce DNA damage, suggesting that the broader class of aminonitrophenols may have the potential for such interactions. However, specific studies on the aminomethyl derivative are required.
Protein Interaction Profiling and Conformational Change Induction
Beyond specific enzymes and receptors, a compound can interact with a variety of other proteins, potentially altering their conformation and function. Techniques such as thermal shift assays, surface plasmon resonance, and mass spectrometry-based proteomics can be used to identify protein binding partners. There is no published protein interaction profile for this compound. Investigating its broader protein interactome would be a crucial step in understanding its cellular effects.
Design and Application of Molecular Probes for Fundamental Biological Pathways
Molecular probes are essential tools for studying biological processes in real-time. nih.gov These are often fluorescently-labeled molecules designed to interact with a specific target. Given the absence of defined biological targets for this compound, it has not been developed or utilized as a molecular probe. Should a specific, high-affinity target be identified in the future, the compound could potentially serve as a scaffold for the design of such probes.
Analytical Methodologies for 5 Aminomethyl 2 Nitrophenol in Research Matrices
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography stands as a cornerstone for the analysis of complex mixtures, offering high-resolution separation of individual components. For 5-(Aminomethyl)-2-nitrophenol, various chromatographic methods can be adapted to ensure accurate and reliable measurements.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantification of non-volatile and thermally sensitive compounds like this compound. While specific validated methods for this exact isomer are not extensively published, methodologies developed for its structural isomers, such as 2-amino-5-nitrophenol (B90527) (2A5NP) and 4-amino-3-nitrophenol (B127093), provide a robust framework for method development and validation. nih.govnih.govpom.go.id
Method development typically involves optimizing the separation on a reverse-phase column, such as an octadecylsilane (B103800) (C18) column. pom.go.id The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. pom.go.idchromatographyonline.com For instance, a mobile phase of acetonitrile and a 0.05 M acetic buffer (pH 5.9) in an 80:20 ratio has been used effectively for a related isomer. pom.go.id Detection is commonly achieved using a UV-Vis or a Photo Diode Array (PDA) detector, which allows for monitoring at the maximum absorbance wavelength of the analyte. pom.go.idchromatographyonline.com
Validation of an HPLC method is critical to ensure its reliability. Key validation parameters, based on guidelines from regulatory bodies, include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov Studies on isomers have demonstrated excellent linearity with correlation coefficients (r²) often exceeding 0.999. nih.govnih.gov Accuracy is typically reported as percent recovery, with values between 90% and 112% being acceptable. pom.go.idchromatographyonline.com Precision, measured as the coefficient of variation (CV) or relative standard deviation (RSD), should ideally be below 15%. chromatographyonline.com
Table 1: Example HPLC Method Parameters for Aminonitrophenol Isomers
| Parameter | Condition | Source |
|---|---|---|
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | pom.go.id |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) | pom.go.id |
| Flow Rate | 1.0 mL/min | pom.go.id |
| Detection | Photo Diode Array (PDA) | pom.go.id |
| Column Temp. | 40°C | pom.go.id |
Table 2: Typical HPLC Method Validation Results for Aminonitrophenol Isomers
| Parameter | Result | Source |
|---|---|---|
| Linearity (r²) | 0.9992–0.9999 | nih.govnih.gov |
| Accuracy (%) | 93.1–110.2 | nih.govnih.gov |
| Precision (CV%) | 1.1–8.1 | nih.govnih.gov |
| LOQ (µg/mL) | 0.5 | nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. science.gov However, direct analysis of polar, non-volatile compounds like this compound by GC is challenging due to its low volatility and potential for thermal degradation. science.govresearchgate.net These molecules, containing polar hydroxyl (-OH) and amino (-NH2) groups, can exhibit poor peak shape and adsorb onto the GC column or injection port. researchgate.net
To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. science.govresearch-solution.com Common derivatization strategies for compounds with active hydrogens include:
Silylation: This process replaces the active hydrogens in the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, producing volatile TMS ethers and N-TMS derivatives. gcms.cztcichemicals.com
Acylation: This involves reacting the analyte with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride, to form corresponding esters and amides. gcms.cz These derivatives are generally more volatile and can be detected with high sensitivity, especially when using an electron capture detector (ECD) for fluorinated derivatives. gcms.czresearchgate.net
The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. mdpi.com For example, the analysis of related compounds has been achieved after derivatization to their acetate (B1210297) esters. researchgate.net
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. lumexinstruments.comscispace.com It is particularly well-suited for the analysis of charged species, making it an excellent tool for assessing the purity of this compound and for separating it from its structural isomers. lumexinstruments.com
In its simplest form, capillary zone electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary filled with a buffer solution. nih.gov The separation is based on differences in the charge-to-size ratio of the analytes. Given that this compound possesses both an acidic phenolic group and a basic amino group, its net charge is highly dependent on the pH of the buffer, a parameter that can be finely tuned to optimize separation from impurities or isomers.
CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. scispace.comresearchgate.net It has been successfully applied to the separation of various nitrophenol isomers. rsc.org For instance, a method for separating p-nitrophenol, o-nitrophenol, and 2,4-dinitrophenol (B41442) has been developed, demonstrating the capability of CE in resolving closely related structures. rsc.org This suggests that a similar CE method could be developed for the quality control of this compound in research samples.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of redox-active compounds. The presence of an electrochemically reducible nitro group and an oxidizable phenolic group makes this compound an ideal candidate for electrochemical investigation. beilstein-journals.orgontosight.ai
Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. This technique can provide valuable information about the reduction and oxidation (redox) properties of a molecule. beilstein-journals.org For this compound, the nitro group (-NO2) is expected to be the primary site of reduction.
Studies on related nitrophenol isomers, such as m-nitrophenol and 2-nitrophenol (B165410), have been extensively carried out using techniques like cyclic voltammetry (CV). asianpubs.orgresearchgate.net These studies typically show that the electrochemical reduction of the nitro group is an irreversible process that is highly dependent on the pH of the supporting electrolyte. asianpubs.orgpsu.edu For example, the reduction of m-nitrophenol has been observed to be more favorable in basic media. asianpubs.org The reduction process often involves multiple electron and proton transfers, leading to the formation of hydroxylamine (B1172632) and subsequently amino derivatives.
By performing voltammetric studies on this compound, one could determine its reduction potential, investigate the mechanism of its electrochemical reactions, and develop sensitive quantitative methods. Various modified electrodes, such as those based on glassy carbon or metal nanoparticles, have been used to enhance the sensitivity and selectivity of nitrophenol detection. researchgate.netpsu.edursc.orgresearchgate.net
Spectrophotometric Assays for Quantification in Research Settings
UV-Visible spectrophotometry is a simple, rapid, and widely available technique for the quantification of compounds that absorb light in the ultraviolet or visible range. Due to its aromatic structure containing a nitro group and a phenolic hydroxyl group, this compound is expected to have a distinct UV-Vis absorption spectrum.
The basis for spectrophotometric quantification of phenolic compounds often relies on the pH-dependent equilibrium between the protonated phenol (B47542) (Ar-OH) and the deprotonated phenolate (B1203915) ion (Ar-O⁻). The phenolate form typically absorbs at a longer wavelength (is bathochromically shifted) and has a higher molar absorptivity compared to the protonated form. nih.gov This change in the absorption spectrum upon altering the pH of the solution can be used for quantification.
For this compound, a quantitative assay could be developed by measuring its absorbance in a basic solution, where the phenolic proton is removed to form the colored phenolate ion. A calibration curve would be constructed by plotting the absorbance at the maximum wavelength (λmax) versus a series of known concentrations of the compound. While simple and cost-effective, care must be taken to account for potential interference from other absorbing species in the sample matrix. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization
Hyphenated analytical techniques are indispensable for the definitive identification and quantification of analytes like "this compound" within intricate biological or environmental samples. These methods combine a separation technique with a detection technique, providing a high degree of certainty in the results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the analysis of aminonitrophenol compounds. This is exemplified by the detailed method validation for the isomer 4-amino-3-nitrophenol. mdpi.com In a typical LC-MS/MS method for an aminonitrophenol, a reversed-phase C18 column is often employed for chromatographic separation. The mobile phase may consist of a mixture of an organic solvent like acetonitrile and an aqueous buffer, sometimes with additives to improve peak shape and ionization efficiency. mdpi.comnih.gov
For the analysis of 4-amino-3-nitrophenol, a liquid chromatography-mass spectrometry (LC-MS) method was developed for its quantification in various matrices. mdpi.com The detection was achieved using multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com This approach allows for the reliable quantification of the analyte even in the presence of complex matrix components. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) represents another viable hyphenated technique for the analysis of nitrophenols. However, the direct analysis of polar compounds like aminonitrophenols by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. This process can also improve chromatographic peak shape and sensitivity.
While specific GC-MS methods for "this compound" are not documented, general approaches for nitrophenols often involve acetylation or silylation prior to analysis. The resulting derivatives are more amenable to GC separation and subsequent mass spectrometric detection.
Method Validation Parameters for Research Applications (Linearity, Accuracy, Precision, Detection Limits)
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. The key parameters assessed during validation include linearity, accuracy, precision, and detection limits. While specific data for "this compound" is unavailable, the validation of an LC-MS/MS method for its isomer, 4-amino-3-nitrophenol, provides a clear example of the expected performance characteristics. mdpi.com Similarly, a study on 2-amino-5-nitrophenol using HPLC also presents relevant validation data.
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. For the LC-MS/MS analysis of 4-amino-3-nitrophenol, the method exhibited excellent linearity with a correlation coefficient (R²) ranging from 0.9962 to 0.9993 across a concentration range of 20–1000 ng/mL in various matrices. mdpi.com An HPLC method for 2-amino-5-nitrophenol also showed strong linearity with an R² between 0.9992 and 0.9999.
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery. In the validation of the method for 4-amino-3-nitrophenol, the accuracy ranged from 93.5% to 111.73%. mdpi.com For 2-amino-5-nitrophenol, the accuracy was reported to be between 93.1% and 110.2%.
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The precision for the 4-amino-3-nitrophenol method was found to be between 1.7% and 14.46%. mdpi.com The precision for the 2-amino-5-nitrophenol method ranged from 1.1% to 8.1%.
Detection Limits
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the lower limit of quantification (LLOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the 4-amino-3-nitrophenol LC-MS/MS method, the LLOQ was established at 50 ng/mL in wash and stratum corneum samples, and 80 ng/mL in skin and receptor fluid samples. mdpi.com
The table below summarizes the method validation parameters for the analysis of 4-amino-3-nitrophenol using LC-MS/MS, which can be considered as a proxy for the expected performance of a similar method for "this compound".
| Validation Parameter | Result for 4-amino-3-nitrophenol |
| Linearity (R²) | 0.9962–0.9993 mdpi.com |
| Accuracy (%) | 93.5–111.73 mdpi.com |
| Precision (CV %) | 1.7–14.46 mdpi.com |
| LLOQ (ng/mL) | 50–80 (matrix dependent) mdpi.com |
Environmental Fate and Degradation Pathways of 5 Aminomethyl 2 Nitrophenol: Academic Insights
Photodegradation Mechanisms and Kinetics in Aquatic and Atmospheric Systems
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of nitrophenols in the environment, particularly in surface waters and the atmosphere. cdc.gov The process is influenced by the absorption of UV radiation, leading to the formation of reactive intermediates and subsequent degradation products.
The photodegradation of nitrophenols like 2-nitrophenol (B165410), a structural analog of 5-(Aminomethyl)-2-nitrophenol, can proceed through several pathways upon UV irradiation. In aqueous solutions, the anionic form of nitrophenols tends to be more photoreactive than the neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov The primary photochemical mechanisms for related compounds like 2,4-dichloro-6-nitrophenol (B1219690) include photoionization from the singlet state and heterolytic C-Cl bond splitting in the triplet state. nih.gov
For 2-nitrophenol, photolysis can lead to the formation of various intermediates. In the gas phase, photolysis is a potential source of nitrous acid (HONO). rsc.org In aqueous systems, photocatalytic degradation studies of 2-nitrophenol and 4-nitrophenol (B140041) using catalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) have identified intermediates such as catechol, hydroquinone (B1673460), and benzoquinone. researchgate.netnih.gov These intermediates are then typically further oxidized.
For this compound, it is anticipated that UV irradiation would initiate similar transformations. The nitro group is a primary site for photochemical reactions. Additionally, the aminomethyl group could also be susceptible to photo-oxidation. The likely initial transformation products would result from the hydroxylation of the benzene (B151609) ring, oxidation or cleavage of the aminomethyl group, and reduction or elimination of the nitro group.
Table 1: Potential UV-Induced Transformation Products of this compound (Inferred from Analogs)
| Precursor Compound | Potential Transformation Products | Transformation Pathway | Reference (for analog) |
| This compound | 5-(Aminomethyl)catechol | Reduction of nitro group | cdc.gov |
| 5-(Hydroxymethyl)-2-nitrophenol | Oxidation of aminomethyl group | Inferred | |
| 2-Nitrohydroquinone derivative | Ring hydroxylation | nih.gov | |
| Polymeric quinoid structures | Oxidation of aminophenol moiety | oecd.org |
This table is illustrative and based on the degradation of related nitrophenol and aminophenol compounds.
Environmental factors significantly influence the rate and mechanism of photodegradation.
pH: The pH of the aqueous environment is a critical factor. For nitrophenols, the degradation efficiency often increases with pH, particularly in the alkaline range. arabjchem.orgresearchgate.net This is attributed to the increased formation of hydroxyl radicals at higher pH. arabjchem.org However, for some photocatalytic systems, the degradation rate of nitrophenols has been observed to decrease at very high pH values (>7), possibly due to repulsion between the negatively charged catalyst surface and the nitrophenoxide anions. researchgate.net For this compound, which has both an acidic phenolic hydroxyl group and a basic amino group, the speciation of the molecule will be highly pH-dependent, which in turn will affect its adsorption to surfaces and its photoreactivity.
Light Intensity: As with all photochemical reactions, the rate of photodegradation is directly related to the intensity of the light source. Higher light intensity generally leads to a faster degradation rate, as more photons are available to initiate the photochemical processes. Studies on 2-nitrophenol have demonstrated this dependence. nih.govnih.gov
Biodegradation Pathways and Microbial Metabolism Studies in vitro
Biodegradation is a key process for the removal of nitrophenols from soil and water, mediated by a diverse range of microorganisms. cdc.gov
Numerous bacterial strains have been identified that can degrade nitrophenols. For instance, Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus species are known to metabolize these compounds. nih.govnih.govnih.gov The initial steps in the biodegradation of nitrophenols are typically catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net These enzymes introduce hydroxyl groups onto the aromatic ring, often leading to the elimination of the nitro group as nitrite (B80452). expasy.org
For 4-nitrophenol, two main degradation pathways have been elucidated in different bacterial groups: the hydroquinone (HQ) pathway, common in Gram-negative bacteria, and the 1,2,4-benzenetriol (B23740) (BT) pathway, found in Gram-positive bacteria. nih.gov The HQ pathway is initiated by a monooxygenase that converts 4-nitrophenol to benzoquinone, which is then reduced to hydroquinone. nih.gov The BT pathway involves a two-component monooxygenase that hydroxylates 4-nitrophenol to 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. nih.gov
In the case of 2-nitrophenol, degradation by Pseudomonas putida B2 proceeds via catechol. acs.org The enzyme nitrophenol oxygenase catalyzes this initial transformation. acs.org
For this compound, it is plausible that similar enzymatic systems would be involved. The presence of the aminomethyl group could influence the substrate specificity of the degrading enzymes. It is possible that initial transformation could involve either the oxidation of the aromatic ring, similar to other nitrophenols, or a modification of the aminomethyl group.
Table 2: Microbial Strains and Enzymes Involved in the Degradation of Related Nitrophenols
| Microbial Strain | Degraded Compound | Key Enzyme(s) | Reference |
| Pseudomonas sp. WBC-3 | 4-Nitrophenol | 4-nitrophenol 4-monooxygenase | expasy.org |
| Arthrobacter sp. JS443 | 4-Nitrophenol | Monooxygenase system | nih.gov |
| Pseudomonas putida B2 | 2-Nitrophenol | Nitrophenol oxygenase | acs.org |
| Rhodococcus sp. 21391 | p-Nitrophenol | p-nitrophenol monooxygenase | nih.gov |
The metabolic pathways of nitrophenols lead to the formation of various intermediates before the aromatic ring is cleaved and the carbon is assimilated into central metabolism.
Under aerobic conditions, the biodegradation of 2-nitrophenol by Pseudomonas putida has been shown to produce catechol and nitrite. cdc.gov The catechol is subsequently degraded via the ortho or meta cleavage pathway. For 4-nitrophenol, the HQ and BT pathways ultimately lead to intermediates like maleylacetic acid, which then enters the beta-ketoadipate pathway. nih.gov
Under anaerobic conditions, the reductive pathway is more common, where the nitro group is reduced to an amino group. For instance, 2-nitrophenol can be reduced to 2-aminophenol (B121084). cdc.gov The resulting aminophenols are generally more amenable to further degradation.
For this compound, aerobic degradation would likely proceed through initial hydroxylation of the ring, leading to the release of nitrite and the formation of a substituted catechol or hydroquinone derivative. The aminomethyl group might be oxidized to a formyl or carboxyl group either before or after ring cleavage. Anaerobic degradation would likely involve the reduction of the nitro group to form 5-(Aminomethyl)-2-aminophenol.
Table 3: Potential Metabolic Intermediates of this compound (Inferred from Analogs)
| Degradation Condition | Potential Intermediate | Precursor Compound | Reference (for analog) |
| Aerobic | 5-(Aminomethyl)catechol | This compound | cdc.gov |
| Aerobic | 3-(Aminomethyl)-6-hydroxy-1,2-benzoquinone | 5-(Aminomethyl)catechol | researchgate.net |
| Anaerobic | 5-(Aminomethyl)-2-aminophenol | This compound | cdc.govusgs.gov |
| Aerobic/Anaerobic | Further degradation products | Ring cleavage intermediates | nih.gov |
This table is illustrative and based on the degradation of related nitrophenol and aminophenol compounds.
Chemical Hydrolysis and Other Abiotic Transformation Processes
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For many organic compounds, this is a significant degradation pathway. However, nitrophenols are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) due to the stability of the aromatic ring and the functional groups attached to it. epa.gov The C-N bond of the nitro group and the C-C and C-O bonds of the phenol (B47542) are not susceptible to hydrolysis under these conditions.
While direct hydrolysis is not a major fate process, other abiotic transformations can occur. For example, abiotic reduction of nitrophenols can be mediated by naturally occurring reducing agents in the environment, such as iron(II) species. nih.gov This process can lead to the formation of aminophenols. For this compound, abiotic reduction would likely yield 5-(Aminomethyl)-2-aminophenol.
Modeling of Environmental Fate and Transformation in Simulated Environments
In the absence of extensive empirical data on the environmental fate of this compound, computational modeling serves as a critical tool for predicting its behavior and transformation in various environmental compartments. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, utilize the chemical's structure to estimate its physicochemical properties and environmental persistence. ecetoc.orgnih.gov Regulatory bodies and researchers frequently employ software suites like the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ and the Eawag Biocatalysis/Biodegradation Database and Pathway Prediction System (Eawag-BBD/PPS) to generate these predictions. chemsafetypro.comepa.govethz.cheawag.ch
These predictive tools are essential for proactive environmental risk assessment, especially for new or less-studied chemicals, by simulating their likely distribution and degradation patterns in ecosystems. ecetoc.org The models are built upon large datasets of experimentally determined properties of other chemicals and use this information to forecast the behavior of the compound . researchgate.net
Predicted Physicochemical Properties and Environmental Distribution
The initial step in modeling environmental fate involves predicting key physicochemical properties that govern a compound's movement and partitioning in the environment. Tools like EPI Suite™ can estimate properties such as the octanol-water partition coefficient (log Kₒw), water solubility, and vapor pressure. epa.govepa.gov These values are then used in fugacity models to predict the likely distribution of the chemical among environmental compartments like air, water, soil, and sediment. chemsafetypro.com
For a compound like this compound, with both a polar amino group and a hydroxyl group, as well as a nitro group, models would likely predict a moderate water solubility and a relatively low potential for volatilization into the atmosphere. The octanol-water partition coefficient would indicate its tendency to sorb to organic matter in soil and sediment.
Interactive Data Table: Predicted Physicochemical Properties and Environmental Compartment Distribution for this compound
This table presents hypothetical, yet scientifically plausible, data for this compound as would be generated by a QSAR model like EPI Suite™. These values are essential inputs for environmental fate models.
| Property | Predicted Value | Significance for Environmental Fate |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.85 | Indicates a moderate tendency to adsorb to organic carbon in soil and sediment. umweltbundesamt.de |
| Water Solubility | 2500 mg/L | Suggests significant mobility in aqueous environments. |
| Vapor Pressure | 1.2 x 10⁻⁵ mmHg | Low volatility, indicating that atmospheric transport as a gas is unlikely. |
| Henry's Law Constant | 4.5 x 10⁻¹⁰ atm-m³/mole | Reinforces low likelihood of partitioning from water to air. |
| Predicted Environmental Distribution | ||
| Air | < 0.01% | Unlikely to be found in the atmosphere. |
| Water | 85% | The primary environmental compartment for this compound. nih.gov |
| Soil | 10% | Some partitioning to soil is expected due to sorption. |
| Sediment | 5% | Minor accumulation in sediment is possible. |
Predicted Degradation Pathways and Half-Lives
Beyond distribution, modeling focuses on the transformation and degradation of the chemical. This includes predicting the outcomes of both abiotic (e.g., photolysis, hydrolysis) and biotic (biodegradation) processes. nih.gov
Biodegradation: The Eawag-BBD Pathway Prediction System is a knowledge-based system that suggests plausible microbial catabolic pathways based on known enzymatic reactions for similar chemical structures. ethz.cheawag.chcncb.ac.cn For this compound, the model would likely predict initial transformation steps involving the amino, hydroxyl, or nitro groups. The presence of the nitro group on the phenol ring can make the compound relatively resistant to degradation. jebas.org However, the amino group may facilitate initial enzymatic attack.
Predicted aerobic biodegradation pathways could include:
Oxidation of the aminomethyl group: This could lead to the formation of a carboxylic acid derivative.
Hydroxylation of the aromatic ring: Introduction of additional hydroxyl groups can be a common initial step in the aerobic degradation of aromatic compounds.
Reduction of the nitro group: Under certain conditions, particularly anaerobic, the nitro group can be reduced to an amino group, forming a diaminophenol derivative. oup.comwur.nl
Models like EPI Suite's BIOWIN™ provide a probabilistic assessment of the likelihood of biodegradation occurring over different timeframes. epa.gov
Photodegradation: The absorption of light by the nitrophenol structure can lead to photolytic degradation, particularly in surface waters. nih.gov Models can estimate the rate of this process based on the compound's UV-Vis absorption spectrum.
Interactive Data Table: Predicted Environmental Half-Lives of this compound in Simulated Environments
This table provides a summary of hypothetical, but representative, degradation half-life predictions for this compound from environmental fate models. These values help in assessing the persistence of the compound.
| Environmental Process | Environmental Compartment | Predicted Half-Life | Model Basis and Interpretation |
| Aerobic Biodegradation | Surface Water | 20 - 40 days | Based on structural analogy to other nitrophenols, which often exhibit a lag phase before degradation commences. nih.gov |
| Soil | 30 - 60 days | Sorption to soil organic matter may reduce bioavailability and slow down degradation. | |
| Anaerobic Biodegradation | Sediment | 100 - 200 days | Anaerobic degradation is typically slower for nitrophenolic compounds. nih.gov |
| Photodegradation | Surface Water (sunlit) | 5 - 15 days | Dependent on water clarity and sunlight intensity; nitrophenols can be susceptible to photolysis. |
| Atmospheric Oxidation | Air | < 24 hours | Although not a major compartment, any atmospheric presence would be short-lived due to reaction with hydroxyl radicals. epa.gov |
Future Directions and Emerging Research Avenues for 5 Aminomethyl 2 Nitrophenol
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The future of chemical research is increasingly intertwined with artificial intelligence (AI) and machine learning (ML), and 5-(Aminomethyl)-2-nitrophenol stands to be a subject of this revolution. These computational tools offer unprecedented opportunities to accelerate the discovery and optimization of molecules for a myriad of applications. acs.orginnovationnewsnetwork.comthegradient.pub
Key applications of AI and ML in the context of this compound include:
Property Prediction: Algorithms can estimate properties such as solubility, stability, and spectroscopic signatures, facilitating its characterization and handling.
Reaction Optimization: Machine learning can identify optimal reaction conditions (e.g., catalysts, solvents, temperature) for the synthesis and transformation of this compound, potentially outperforming human chemists in speed and accuracy. innovationnewsnetwork.com
Generative Design: AI can design novel derivatives of this compound with tailored properties for specific applications, such as drug candidates or functional materials. These generative models explore vast chemical spaces to propose structures with high predicted activity and low toxicity. nih.gov
Automated Discovery: The development of "self-driving laboratories" or robotic chemists like RoboChem, which integrate AI with automated experimental hardware, could use this compound as a starting material to autonomously execute reactions, analyze products, and learn from the results to plan subsequent experiments. innovationnewsnetwork.comthegradient.pub The use of closed-loop discovery, where AI predictions guide experiments and the results refine the AI models, can uncover new chemical knowledge and efficiently explore chemical space. utoronto.ca
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Develop Quantitative Structure-Activity Relationship models to predict biological activity based on the structure of derivatives. | Accelerate identification of bioactive compounds for pharmaceutical development. |
| Retrosynthesis Prediction | Use AI to propose novel and efficient synthetic routes to the molecule and its derivatives. | Simplify chemical synthesis and reduce costs. |
| Material Property Screening | Computationally screen for potential applications in materials science (e.g., polymers, MOFs) by predicting electronic and optical properties. | Guide the development of new advanced materials. |
| Toxicity Prediction | Employ ML models to assess potential toxicity profiles early in the development process. | Enhance safety and reduce late-stage failures in drug discovery. |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique arrangement of a hydroxyl, a nitro, and an aminomethyl group on the aromatic ring of this compound provides a rich platform for exploring novel chemical reactions. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and amino functionalities imparts distinct reactivity that can be harnessed for unprecedented transformations.
Future research could focus on:
Selective Catalysis: The development of catalysts for the selective transformation of one functional group in the presence of others. For instance, chemoselective reduction of the nitro group without affecting other parts of the molecule is a valuable transformation. Cobalt oxide nanocomposites have been shown to be effective catalysts for the reduction of nitrophenols. mdpi.com
Photochemical Reactions: Nitrophenols are known to be photochemically active. rsc.org Research into the photochemical transformations of this compound, particularly in different solvent environments, could lead to new synthetic pathways. The excited triplet states of nitrophenols can abstract hydrogen atoms, initiating further reactions. rsc.org
C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical way to build molecular complexity. Developing methods for regioselective C-H activation and functionalization on the this compound scaffold is a promising research avenue.
Domino and Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound acts as a key building block can efficiently generate complex molecular architectures. mdpi.com For example, a sequence involving reduction of the nitro group followed by an in-situ cyclization could be envisioned.
Electrochemical Synthesis: The use of electrochemistry to drive unique redox reactions of the phenol (B47542) and nitro groups could provide green and efficient synthetic alternatives to traditional reagents. frontiersin.org
Development of Advanced Materials with Tailored Properties
The structural features of this compound make it an attractive candidate as a monomer or precursor for the synthesis of advanced functional materials.
Polymer Synthesis: The amino and hydroxyl groups can serve as points for polymerization. It could be a precursor for creating conductive polymers or high-performance plastics. N-functionalized 2-aminophenols are known to be versatile reagents for creating materials. nih.gov
Dyes and Pigments: Nitrophenol derivatives are important intermediates in the manufacturing of dyes. researchgate.netontosight.ai While 2-amino-5-nitrophenol (B90527) is used as a hair colorant, nih.govsigmaaldrich.com the specific properties of this compound could be explored for creating novel colorants with specific shades and stability. A patent describes its use in providing yellow to yellow-orange shades in keratin (B1170402) fibers. google.com
Metal-Organic Frameworks (MOFs): The functional groups on the molecule could act as ligands to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Nonlinear Optical (NLO) Materials: The presence of both strong electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups creates a "push-pull" system, which is a common design motif for molecules with NLO properties. These materials are valuable for applications in telecommunications and optical computing.
Interdisciplinary Research Opportunities in Chemical Biology (Mechanistic Focus)
The structure of this compound is analogous to compounds that interact with biological systems, opening up avenues for mechanistic studies in chemical biology. The focus here is on understanding the fundamental molecular mechanisms of interaction.
Enzyme-Substrate Interactions: 2-aminophenols are substrates for enzymes like tyrosinase, which catalyzes their oxidation to quinone imines. nih.govnih.gov Investigating how this compound interacts with such enzymes could provide insights into their catalytic mechanisms. Mechanistic studies could explore how the aminomethyl and nitro substituents affect binding affinity (K_M) and turnover rates (k_cat). nih.gov
Mechanism of Redox Cycling: Aminophenols can undergo redox cycling, which is implicated in their biological effects. psu.edu Detailed electrochemical and spectroscopic studies could elucidate the redox behavior of this compound and the stability of its oxidized intermediates, such as the corresponding quinone imine. The degradation of aminophenols can proceed through the formation of intermediates like maleic acid and formic acid. frontiersin.org
Covalent Modification of Biomolecules: The oxidized quinone imine form of an aminophenol is an electrophile that can react with biological nucleophiles, such as cysteine residues in proteins. Research could focus on the kinetics and selectivity of these covalent modification reactions, providing a mechanistic basis for potential bioactivity or toxicity.
Probing Active Sites: Derivatives of this compound could be synthesized as chemical probes to study the active sites of enzymes. The specific placement of its functional groups could allow it to interact in unique ways within an enzyme's binding pocket.
Table 2: Mechanistic Studies in Chemical Biology
| Research Area | Mechanistic Question | Experimental Approach |
|---|---|---|
| Enzymology | How do the substituents on this compound affect its processing by oxidoreductases like tyrosinase? | Steady-state and pre-steady-state kinetics, stopped-flow spectroscopy, isotope effect studies. nih.govnih.gov |
| Redox Chemistry | What is the electrochemical mechanism of oxidation and what are the lifetimes of the resulting reactive intermediates? | Cyclic voltammetry, spectroelectrochemistry, computational modeling. frontiersin.org |
| Covalent Interactions | What is the reactivity of the oxidized form towards biological nucleophiles like glutathione (B108866) or cysteine? | HPLC and mass spectrometry to identify adducts, kinetic analysis of the reaction rates. psu.edu |
Strategic Synthesis of Complex Bioactive Scaffolds
The chemical architecture of this compound makes it a versatile building block for the strategic synthesis of complex heterocyclic scaffolds, which are often "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. researchgate.net
Phenoxazinone Synthesis: 2-aminophenols are precursors to the phenoxazinone core, a scaffold found in various natural products and synthetic compounds with biological activity. rsc.org A common synthetic route involves the oxidative dimerization of 2-aminophenol (B121084) derivatives. A potential strategy would involve the reduction of the nitro group of this compound to yield 2,5-diaminobenzyl alcohol, which could then undergo oxidative cyclization reactions to form novel phenoxazinone structures.
Benzoxazole and Benzothiazole Derivatives: The 2-aminophenol moiety is a classic starting point for synthesizing benzoxazoles. openmedicinalchemistryjournal.com By reacting with various one-carbon electrophiles after nitro group reduction, a wide range of substituted benzoxazoles could be accessed. These heterocycles are known to possess a broad spectrum of biological activities.
Multi-Ring Heterocyclic Systems: The presence of three distinct functional groups allows for sequential or one-pot reactions to build highly complex, multi-ring systems. For example, the aminomethyl group could be used as a handle to introduce another ring system before or after a cyclization involving the 2-aminophenol core. Pyridine derivatives, for instance, are common bioactive scaffolds that can be synthesized via MCRs. mdpi.com
The strategic use of this compound in diversity-oriented synthesis (DOS) could generate libraries of complex and structurally diverse molecules for screening against a wide range of biological targets. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2-nitrophenol, and how can reaction conditions be optimized for high yield?
- Methodological Answer :
- Step 1 : Start with a nitration reaction on a substituted phenol precursor (e.g., 2-methylphenol) using nitric acid in a controlled acidic medium to introduce the nitro group at the ortho position.
- Step 2 : Introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (40–60°C) to minimize side products. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Validate the presence of -NO2 (asymmetric stretch ~1520 cm⁻¹) and -NH2 (bending ~1600 cm⁻¹) groups. Compare with reference spectra from NIST databases .
- NMR : Use ¹H NMR in DMSO-d6 to identify aromatic protons (δ 7.5–8.5 ppm) and the aminomethyl group (δ 3.2–3.8 ppm). ¹³C NMR should confirm nitro and amine carbons.
- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 168 (calculated for C7H8N2O3) and fragmentation patterns consistent with nitro and aminomethyl groups .
Q. What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for characterizing this compound, and how are they measured?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results with literature values for structurally similar nitrophenols (e.g., 5-Chloro-2-nitrophenol melts at ~143°C) .
- Enthalpy of Fusion (ΔfusH) : Calculate via DSC by integrating the area under the melting endotherm. Calibrate the instrument with indium standards. Reported ΔfusH values for nitrophenols range from 15–25 kJ/mol .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and nitro group charge distribution. Solvent effects can be modeled using the polarizable continuum model (PCM) .
- Molecular Docking : Screen against enzymes (e.g., nitroreductases) using AutoDock Vina. Parameterize the force field with partial charges derived from DFT. Analyze binding affinities and hydrogen-bonding interactions .
Q. What experimental design strategies resolve contradictions in reported solubility or stability data for nitrophenol derivatives?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables (pH, temperature, solvent polarity). For example, solubility in water vs. DMSO can be quantified via UV-Vis spectroscopy at λmax ~400 nm.
- Stability Studies : Conduct accelerated degradation tests under UV light or oxidative conditions (H2O2/K2S2O8). Analyze degradation products via LC-MS and compare with control samples .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Solve the structure using SHELX and refine with Olex2. Analyze hydrogen-bonding networks (e.g., O-H···N or N-H···O interactions) and π-stacking distances. Compare with related compounds like 5-Chloro-2-nitrophenol, which exhibits triclinic symmetry (space group P1) .
Q. What safety protocols are essential for handling this compound, given the toxicity of nitrophenols?
- Methodological Answer :
- Toxicological Screening : Refer to Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for nitrophenols. Use in vitro assays (e.g., Ames test) to assess mutagenicity.
- PPE : Wear nitrile gloves, lab coats, and goggles. Work in a fume hood with HEPA filters to avoid inhalation of particulates .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported spectral data (e.g., IR peak shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare spectra across multiple instruments (e.g., FTIR vs. ATR-IR) and solvents. For example, nitro group vibrations may shift in polar solvents due to solvatochromism.
- Reference Standards : Use NIST-certified spectra of analogous compounds (e.g., 2-Methyl-5-nitrophenol) to calibrate equipment and validate peak assignments .
Application-Oriented Questions
Q. What catalytic systems enhance the reduction of the nitro group in this compound for derivative synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
